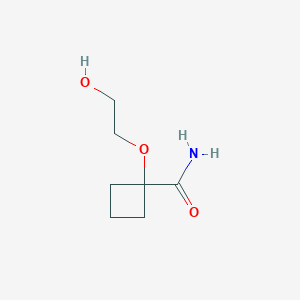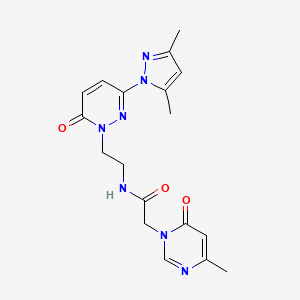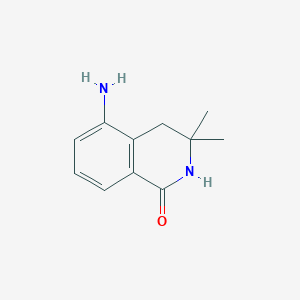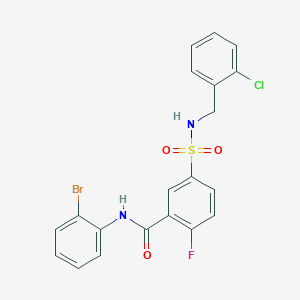![molecular formula C10H14N4 B2385783 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1496071-96-5](/img/structure/B2385783.png)
2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C10H14N4 . It is a member of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines, including this compound, allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another approach involves a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of this compound contains a total of 38 bonds, including 18 non-H bonds, 10 multiple bonds, 3 rotatable bonds, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 1 Pyrazole, and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Research into 2-aminopyrimidines, structurally related to 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine, has led to the development of potent ligands for the histamine H4 receptor. These studies focus on optimizing the core pyrimidine moiety and other structural modifications, leading to compounds with potential anti-inflammatory and antinociceptive activities in various models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Structural Analysis through Crystallography
The structural elucidation of derivatives of this compound via crystallography has provided insights into hydrogen-bonded chain formations and framework structures. This analysis has deepened the understanding of molecular interactions and design considerations for future chemical synthesis and applications in materials science (Portilla et al., 2006).
Antitumor and Antimicrobial Activities
Novel derivatives of this compound have been synthesized with demonstrated antitumor and antimicrobial activities. These studies explore the chemical synthesis of enaminones and their cyclocondensation reactions to yield compounds with significant bioactivity, presenting a promising avenue for the development of new therapeutic agents (Riyadh, 2011).
Chemical Synthesis and Modifications
The synthesis of new derivatives containing the this compound framework has been explored for various applications, including as inhibitors of adenosine receptors and as agents with potential neuroprotective and anticancer properties. These studies highlight the versatility of this chemical structure in medicinal chemistry and the potential for the development of novel therapeutic agents (Squarcialupi et al., 2013).
Eigenschaften
IUPAC Name |
2-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIPHXXMECHQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=NC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2385701.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)
![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)




![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)


![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)